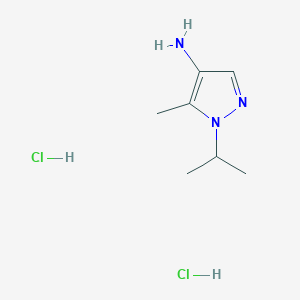
1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, also known as 5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, is a chemical compound with the CAS Number: 2230802-96-5 . It has a molecular weight of 212.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-5(2)10-6(3)7(8)4-9-10;;/h4-5H,8H2,1-3H3;2*1H . This indicates that the compound has a pyrazole ring with a methyl group and an isopropyl group attached to it. The compound also has two chloride ions associated with it, making it a dihydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been extensively studied, demonstrating the potential for diverse biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with significant structural complexity. These compounds have been characterized using various spectroscopic techniques, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, providing insight into their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their corrosion inhibition properties. Studies have shown that certain pyranopyrazole derivatives can significantly inhibit mild steel corrosion in acidic solutions. These findings are supported by gravimetric, electrochemical, and theoretical studies, highlighting their potential industrial applications (Yadav et al., 2016).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of pyrazole derivatives have been a focus of recent research. Certain compounds have been synthesized and evaluated for their biological activities, revealing promising antibacterial and antitumor properties. Molecular docking studies have also been conducted to understand their mechanisms of action, providing a foundation for future drug development (Hassaneen et al., 2019).
Material Science and Organic Synthesis
In material science and organic synthesis, pyrazole derivatives have shown potential in various applications, including as ligands in catalysis and as building blocks for more complex molecules. Their synthesis often involves multi-step reactions, including cyclization and substitution, which can be optimized for higher yields and selectivity (Prabakaran et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of some pyrazole derivatives . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail. As always, safety and environmental impact should be considered in all future work with this compound.
properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)10-6(3)7(8)4-9-10;;/h4-5H,8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBBDMNDKZMBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

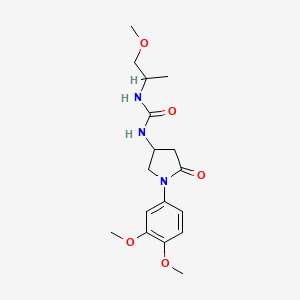
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)
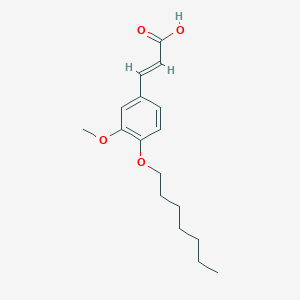
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
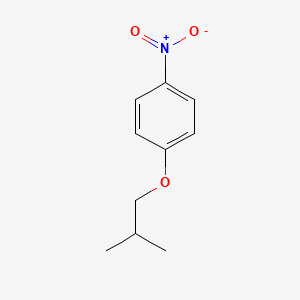
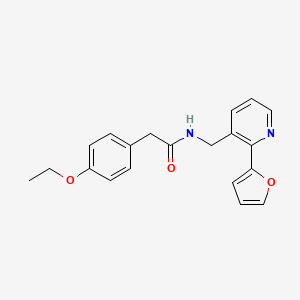
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2750802.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2750807.png)
![3-(4-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2750808.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide](/img/structure/B2750810.png)
![3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2750811.png)